molecular formula C21H30N7O17P3 B057101 NADPH CAS No. 53-57-6

NADPH

Cat. No.: B057101
CAS No.: 53-57-6
M. Wt: 745.4 g/mol
InChI Key: ACFIXJIJDZMPPO-NNYOXOHSSA-N
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Description

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor used in anabolic reactions, which are processes that build up molecules in living organisms. It is the reduced form of nicotinamide adenine dinucleotide phosphate (NADP+), and it plays a significant role in transferring electrons and hydrogen atoms in various biochemical reactions. This compound is essential for the synthesis of fatty acids, cholesterol, and nucleotides, and it is also involved in protecting cells from oxidative damage by regenerating antioxidants .

Scientific Research Applications

Nicotinamide adenine dinucleotide phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in various chemical reactions, including the synthesis of complex organic molecules.

    Biology: It plays a crucial role in cellular metabolism, photosynthesis, and the detoxification of reactive oxygen species.

    Medicine: It is involved in the biosynthesis of fatty acids and cholesterol, making it a target for drug development in treating metabolic disorders and cardiovascular diseases.

    Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate can be synthesized from nicotinamide adenine dinucleotide (NAD+) through the action of NAD+ kinase, which adds a phosphate group to the 2’ position of the ribose ring that carries the adenine moiety . This reaction typically occurs in the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors.

Industrial Production Methods

In industrial settings, nicotinamide adenine dinucleotide phosphate is often produced using microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate. These bacteria are cultured in large bioreactors, and the compound is extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide phosphate primarily undergoes redox reactions, where it acts as a reducing agent by donating electrons and hydrogen atoms. It is involved in various biochemical pathways, including the Calvin cycle in photosynthesis and the pentose phosphate pathway in cellular metabolism .

Common Reagents and Conditions

In redox reactions, nicotinamide adenine dinucleotide phosphate is often used alongside enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase. These reactions typically occur under physiological conditions, with optimal temperatures around 37°C and neutral pH levels .

Major Products Formed

The major products formed from the reactions involving nicotinamide adenine dinucleotide phosphate include reduced forms of various biomolecules, such as glutathione, fatty acids, and nucleotides. These products are essential for cellular growth, repair, and defense against oxidative stress .

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate exerts its effects by acting as a cofactor for various enzymes involved in redox reactions. It donates electrons and hydrogen atoms to these enzymes, facilitating the reduction of substrates. The molecular targets of nicotinamide adenine dinucleotide phosphate include enzymes such as glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in the pentose phosphate pathway and photosynthesis, respectively .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide phosphate is often compared with nicotinamide adenine dinucleotide (NADH), another important cofactor in cellular metabolism. While both compounds are involved in redox reactions, they have distinct roles:

Other similar compounds include flavin adenine dinucleotide (FADH2) and ubiquinone (coenzyme Q10), which also participate in redox reactions but have different roles and specificities in cellular metabolism .

By understanding the unique properties and functions of nicotinamide adenine dinucleotide phosphate, researchers can better harness its potential in various scientific and industrial applications.

Properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFIXJIJDZMPPO-NNYOXOHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N7O17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018921
Record name NADPH
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

745.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name NADPH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000221
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53-57-6, 2646-71-1
Record name NADPH
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Record name NADPH
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Record name NADPH
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02338
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Record name Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Record name NADPH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydronicotinamide-adenine dinucleotide phosphate
Source European Chemicals Agency (ECHA)
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Record name Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331
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Record name NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, REDUCED
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Record name NADPH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000221
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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